molecular formula C9H8ClNS B100432 6-Chloro-2-ethyl-1,3-benzothiazole CAS No. 17142-83-5

6-Chloro-2-ethyl-1,3-benzothiazole

Cat. No.: B100432
CAS No.: 17142-83-5
M. Wt: 197.69 g/mol
InChI Key: JVCOJGPZLXNDBU-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-1,3-benzothiazole is a bicyclic heteroaromatic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and an ethyl group at position 2. Benzothiazoles are pharmacologically significant due to their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The chlorine substituent enhances electrophilicity and metabolic stability, while the ethyl group contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

CAS No.

17142-83-5

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

6-chloro-2-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3

InChI Key

JVCOJGPZLXNDBU-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)Cl

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 6, altering electronic effects, steric bulk, and solubility. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
6-Chloro-2-ethyl-1,3-benzothiazole 2-ethyl, 6-Cl 197.5 Ethyl group enhances lipophilicity; Cl at 6 increases electrophilicity
2-Phenyl-1,3-benzothiazole (4a) 2-phenyl 211.3 Phenyl group introduces π-π interactions; lower solubility
6-Chloro-2-methylbenzothiazole 2-methyl, 6-Cl 183.7 Methyl group reduces steric hindrance vs. ethyl
6-Chloro-2-(chloromethyl)-1,3-benzothiazole 2-chloromethyl, 6-Cl 218.7 Reactive chloromethyl group enables further derivatization
1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine 2-hydrazine, 6-Cl 200.7 Hydrazine moiety facilitates hydrogen bonding and metal coordination
6-Nitro-1,3-benzothiazole-2(3H)-thione 6-nitro, 2-thione 226.3 Nitro and thione groups enhance redox activity

Reactivity and Functionalization

  • Electrophilic Substitution : The 6-Cl group directs electrophiles to position 4 or 5. Ethyl at position 2 exerts a mild electron-donating effect, moderating reactivity compared to electron-withdrawing groups (e.g., nitro in ).
  • Derivatization Potential: The ethyl group in this compound offers fewer reactive sites than chloromethyl () or hydrazine () analogs, limiting cross-coupling opportunities but improving stability.

Crystallographic and Stability Data

  • Crystal Packing : 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine forms intermolecular N–H⋯N hydrogen bonds, creating stable sheets . In contrast, the ethyl group in this compound may reduce crystal lattice interactions, lowering melting points.

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